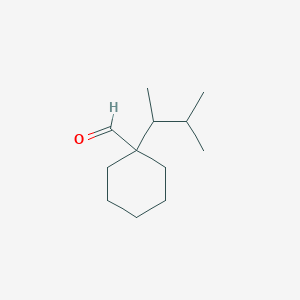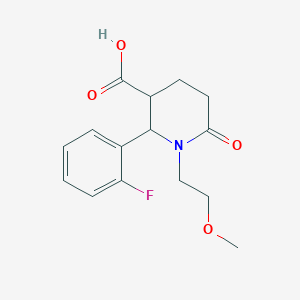![molecular formula C13H19N3O B13084130 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a complex organic compound with the molecular formula C13H19N3O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with a suitable acylating agent to form the intermediate compound, which is then reacted with (1S)-1-pyridin-2-ylethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-cyclopropyl-DL-propanamide: A simpler analog with similar structural features.
(S)-2-amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide: A compound with a nitrobenzyl group instead of a pyridinyl group.
(2S)-2-amino-2-cyclopropyl-N-(1-methylcyclohexyl)propanamide: A compound with a cyclohexyl group instead of a pyridinyl group.
Uniqueness
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is unique due to the presence of the pyridinyl group, which can impart specific electronic and steric properties, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C13H19N3O/c1-9(14)13(17)16(11-6-7-11)10(2)12-5-3-4-8-15-12/h3-5,8-11H,6-7,14H2,1-2H3/t9?,10-/m0/s1 |
Clave InChI |
LLNYCCIGAWZCIQ-AXDSSHIGSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
SMILES canónico |
CC(C1=CC=CC=N1)N(C2CC2)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


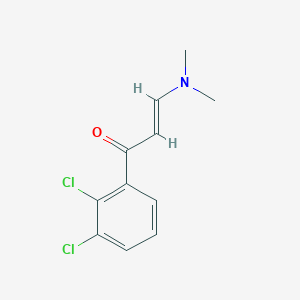

![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
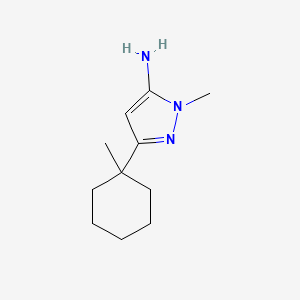

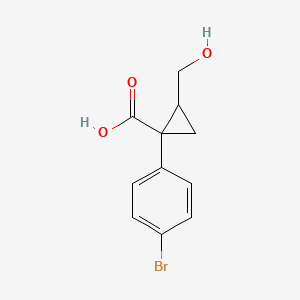
![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
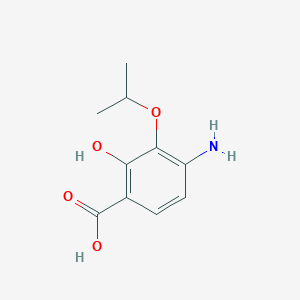
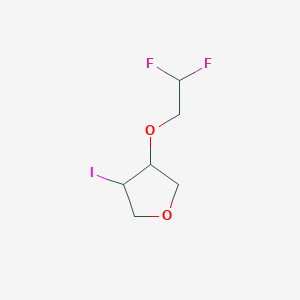
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)

